N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide
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Overview
Description
The compound “N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a pyrrolidinone ring, and a benzamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring and the pyrrolidinone ring. These rings could potentially influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The 2,3-dihydrobenzo[b][1,4]dioxin ring, the pyrrolidinone ring, and the benzamide group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring, the pyrrolidinone ring, and the benzamide group could influence properties such as solubility, stability, and reactivity .Scientific Research Applications
- The compound has been investigated as a potential NLO material for optoelectronic applications . NLO materials play a crucial role in photonics and optoelectronics, and this compound’s nonlinear optical properties make it promising for frequency generators, optical limiters, and optical switches.
- Single crystals of the compound were grown using the slow evaporation technique, and their crystal structure was determined via X-ray diffraction . Understanding the crystal structure is essential for optimizing material properties and applications.
- DFT calculations were performed to predict the molecular geometry, electronic structure, vibrational spectra, and other properties of the compound . These insights aid in understanding its behavior and potential applications.
- Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) were used to study the compound’s thermal behavior . Knowledge of its stability and decomposition temperatures is crucial for practical applications.
- The compound exhibited SHG efficiency greater than that of potassium dihydrogen phosphate (KDP) crystal . SHG materials are essential for frequency doubling in lasers and other optical devices.
- The compound showed significant two-photon absorption, nonlinear refraction, and optical limiting under continuous wave (CW) conditions . These properties are relevant for designing efficient optical devices.
Nonlinear Optical (NLO) Materials
Crystal Growth and Structure Elucidation
Density Functional Theory (DFT) Calculations
Thermal Behavior and Stability
Second Harmonic Generation (SHG) Efficiency
Third-Order Nonlinear Optical Properties
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
It’s likely that it interacts with its targets (such as cholinestrases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenase enzymes can affect several biochemical pathways. For instance, cholinesterase inhibition can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. On the other hand, lipoxygenase inhibition can reduce the production of leukotrienes, thereby modulating inflammatory responses .
Pharmacokinetics
Similar sulfonamide-based compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets. Inhibition of cholinesterases could lead to enhanced neural transmission, while inhibition of lipoxygenase could modulate inflammatory responses .
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-25-16-5-3-2-4-15(16)20(24)21-13-10-19(23)22(12-13)14-6-7-17-18(11-14)27-9-8-26-17/h2-7,11,13H,8-10,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDZKFGXEBLCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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